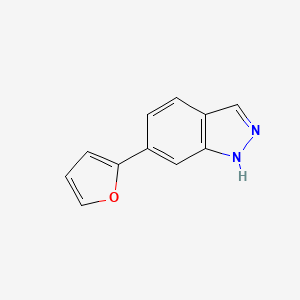

6-FURAN-2-YL-1H-INDAZOLE

Description

The exact mass of the compound 6-(furan-2-yl)-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(furan-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-11(14-5-1)8-3-4-9-7-12-13-10(9)6-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIYVKCOAHSLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696280 | |

| Record name | 6-(Furan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-95-4 | |

| Record name | 6-(Furan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885271-95-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-FURAN-2-YL-1H-INDAZOLE basic properties

An In-Depth Technical Guide to 6-FURAN-2-YL-1H-INDAZOLE: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This compound is a heterocyclic compound that stands at the confluence of two medicinally significant scaffolds: indazole and furan. The indazole core is a well-established "privileged structure" in drug discovery, forming the basis of numerous approved therapeutics, particularly in oncology.[1] The furan ring is also a common motif in biologically active molecules, known to modulate pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, detail a robust synthetic methodology via palladium-catalyzed cross-coupling, outline modern analytical characterization techniques, and explore its hypothesized therapeutic potential based on the rich pharmacology of its constituent moieties.

Introduction: The Scientific Rationale

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. This compound exemplifies this approach, merging the structural features of indazole and furan to create a molecule with significant potential for novel biological activity.

The Indazole Moiety: A Privileged Scaffold

Indazole (or benzopyrazole) is an aromatic bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring.[3] It exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and, therefore, the predominant isomer.[4][5] Its bioisosteric relationship with indole, a crucial component of many biological signaling molecules, has cemented its status as a "privileged scaffold" in medicinal chemistry.[6] This status is underscored by its presence in a variety of FDA-approved drugs, including the anti-cancer tyrosine kinase inhibitors Axitinib and Pazopanib, and the antiemetic agent Granisetron.[1] The broad biological activities associated with the indazole nucleus include anti-tumor, anti-inflammatory, and anti-HIV effects.[4][6]

The Furan Moiety: A Versatile Bioactive Component

Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its derivatives are widespread in nature and synthetic chemistry, exhibiting a vast range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][7] The furan ring can act as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[2]

Synergistic Potential of this compound

The fusion of these two scaffolds at the C6 position of the indazole ring is a deliberate design choice. Functionalization at this position has been shown to be critical for the activity of several indazole-based inhibitors.[8] By introducing a furan ring, researchers can explore new chemical space, potentially modulating target selectivity, improving solubility, and fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Core Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its synthesis, handling, and formulation.

| Property | Value | Source |

| Chemical Formula | C₁₁H₈N₂O | - |

| Molecular Weight | 184.19 g/mol | - |

| CAS Number | 885271-95-4 | [9] |

| Appearance | (Predicted) Off-white to yellow solid | - |

| Boiling Point | 381.0 ± 17.0 °C (Predicted) | [9] |

| Density | 1.286 ± 0.06 g/cm³ (Predicted) | [9] |

| pKa | 13.88 ± 0.40 (Predicted) | [9] |

Note: Some properties are computationally predicted and should be confirmed experimentally.

Synthesis and Mechanistic Insights

The formation of the C-C bond between the indazole and furan rings is most efficiently achieved using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the preeminent method.

Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for creating C(sp²)-C(sp²) bonds.[10] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid reagents.[10][11] The general strategy involves the coupling of a 6-halo-1H-indazole (typically 6-bromo-1H-indazole) with furan-2-boronic acid.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established literature procedures for similar couplings and should be optimized for specific laboratory conditions.[11]

-

Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 eq.), furan-2-boronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.5 eq.).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.

-

Catalyst and Solvent Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.), followed by the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 6-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.

The Suzuki-Miyaura Catalytic Cycle

The causality behind the protocol lies in the elegant and efficient catalytic cycle of the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structural Characterization and Analytical Protocols

Unambiguous characterization is paramount to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons. The indazole N-H proton will appear as a broad singlet at a very downfield shift (>10 ppm). Protons on the furan ring have characteristic shifts, with the proton adjacent to the oxygen (H5') typically appearing further downfield than the others.[12] Protons on the indazole ring will appear in the aromatic region (7.0-8.5 ppm).[13]

-

¹³C NMR : The spectrum will show 11 distinct carbon signals in the aromatic region, confirming the presence of all carbons in the fused ring system.

-

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The ESI+ spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 185.0715.

-

Infrared (IR) Spectroscopy : The IR spectrum will provide evidence of key functional groups. A broad absorption band around 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration. Aromatic C-H stretches will appear just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not widely published, a strong hypothesis for its therapeutic potential can be formulated based on the extensive pharmacology of related analogs. The indazole scaffold is a key component in numerous kinase inhibitors, and substitution at the C6 position is often crucial for potent activity.[14]

-

Anticancer Potential : Many 6-substituted indazoles function as inhibitors of protein kinases or other key cancer-related enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[8][15] The furan moiety could serve to occupy a specific hydrophobic pocket in an enzyme's active site, potentially enhancing potency or altering the selectivity profile.

-

Anti-inflammatory Activity : Both indazole and furan derivatives have been reported to possess anti-inflammatory properties.[6][16] This molecule could therefore be a candidate for development against inflammatory disorders.

-

Antimicrobial Activity : The indazole nucleus and various furan derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[7][17]

Proposed Biological Screening Workflow

A logical, tiered approach is necessary to efficiently evaluate the biological potential of a new chemical entity like this compound.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological activity of furan derivatives [wisdomlib.org]

- 8. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 885271-95-4 [amp.chemicalbook.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. scielo.br [scielo.br]

6-FURAN-2-YL-1H-INDAZOLE (CAS: 885271-95-4): A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of 6-FURAN-2-YL-1H-INDAZOLE, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct literature on this specific molecule is nascent, this document synthesizes established knowledge of the indazole and furan pharmacophores to present a predictive framework for its synthesis, characterization, and potential biological applications.

Introduction: The Scientific Rationale

The indazole core is a privileged scaffold in medicinal chemistry, present in a multitude of compounds with diverse and potent biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The fusion of a pyrazole and a benzene ring creates a unique electronic and steric environment, conducive to interactions with various biological targets.[4] Several FDA-approved drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole moiety, underscoring its therapeutic relevance.[5][6]

The incorporation of a furan ring at the 6-position of the indazole nucleus introduces a five-membered aromatic heterocycle known for its versatile pharmacological profile.[7][8][9] The furan moiety is often employed as a bioisostere for the phenyl group, offering potential advantages in modulating physicochemical properties such as solubility, metabolic stability, and receptor binding affinity.[7][10] Furan derivatives have demonstrated a wide array of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[11][12][13][14]

The strategic combination of these two pharmacophores in this compound suggests a high potential for novel biological activity, making it a compelling target for discovery and development programs. This guide aims to provide the foundational knowledge and detailed methodologies to enable and accelerate research into this promising molecule.

Physicochemical Properties and Data

A summary of the predicted and known physicochemical properties of this compound is presented below. These values are essential for guiding experimental design, including solvent selection for synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 885271-95-4 | [15] |

| Molecular Formula | C₁₁H₈N₂O | [15] |

| Molecular Weight | 184.19 g/mol | [15] |

| Boiling Point (Predicted) | 381.0 ± 17.0 °C | [15] |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [15] |

| pKa (Predicted) | 13.88 ± 0.40 | [15] |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, a robust and widely applicable method for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly well-suited for this transformation, offering high yields and broad functional group tolerance.[16][17][18][19]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of a 6-halo-1H-indazole derivative with 2-furanylboronic acid. A 6-bromo-1H-indazole is a suitable starting material, which can be protected at the N1 position to prevent side reactions and improve solubility.

Caption: Proposed Suzuki-Miyaura coupling pathway for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Protection of 6-Bromo-1H-indazole

-

To a solution of 6-bromo-1H-indazole in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., dihydropyran for THP protection or di-tert-butyl dicarbonate for Boc protection) and a catalytic amount of acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected 6-bromo-1H-indazole.

Step 2: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the N-protected 6-bromo-1H-indazole, 2-furanylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents).

-

Add a degassed solvent, such as 1,2-dimethoxyethane (DME).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to drive the reaction to completion (typically 80-100 °C), monitoring progress by TLC or LC-MS.[17]

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Deprotection

-

Dissolve the crude N-protected this compound in a suitable solvent.

-

For a THP protecting group, add a strong acid (e.g., hydrochloric acid in methanol). For a Boc protecting group, treat with trifluoroacetic acid.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and spectrometric techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation of organic molecules.[6][20][21][22][23]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indazole and furan rings. The chemical shifts and coupling constants will provide information about the substitution pattern and connectivity.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the covalent structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[4][24][25][26][27]

-

High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information and can be used to develop sensitive quantitative methods.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[1][28][29][30] Obtaining high-quality crystals is a prerequisite for this powerful analytical technique.

Potential Biological Activities and Therapeutic Applications

Based on the established pharmacology of the indazole and furan moieties, this compound is a promising candidate for investigation in several therapeutic areas. The following diagram illustrates the potential biological activities stemming from its constituent pharmacophores.

Caption: Predicted biological activities of this compound based on its pharmacophores.

The furan ring, as a bioisosteric replacement for a phenyl group, may enhance the compound's metabolic stability and oral bioavailability, making it a more drug-like molecule.[7][10][31][32][33] The exploration of its activity against a panel of cancer cell lines, pathogenic microbes, and in inflammatory models is highly warranted.

Safety and Handling

As with any novel chemical entity, this compound should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, general guidelines for handling heterocyclic aromatic compounds should be followed. Use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a molecule of high interest at the intersection of two well-established pharmacophores. This technical guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route via Suzuki-Miyaura coupling is a reliable and scalable method to access this compound for further investigation. The predictive biological profile suggests that this molecule could be a valuable lead compound in the development of new therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. Future research should focus on the execution of the proposed synthesis, thorough characterization, and a comprehensive screening cascade to elucidate the full therapeutic potential of this promising heterocyclic compound.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. mdpi.com [mdpi.com]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. ijabbr.com [ijabbr.com]

- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 10. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Pharmacological activity of furan derivatives [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Furan derivative: Significance and symbolism [wisdomlib.org]

- 15. This compound CAS#: 885271-95-4 [amp.chemicalbook.com]

- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. 1H-Indazole [webbook.nist.gov]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. research.rug.nl [research.rug.nl]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. mch.estranky.sk [mch.estranky.sk]

- 33. pubs.acs.org [pubs.acs.org]

The Convergence of Two Privileged Scaffolds: A Technical Guide to the Discovery and History of Furan-Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutic agents.[1] Similarly, the furan ring, a five-membered aromatic heterocycle, is a crucial component in numerous pharmacologically active compounds, often enhancing biological activity and optimizing pharmacokinetic profiles.[2][3] This technical guide delves into the synergistic combination of these two critical moieties: the furan-substituted indazoles. We will trace the historical development of indazole synthesis, explore the introduction and significance of the furan substituent, and provide an in-depth analysis of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this promising class of molecules.

The Indazole Core: A Historical Perspective

The journey of the indazole scaffold began in the late 19th century. The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer in 1883.[1] His work, however, did not yield the parent indazole but an oxo-substituted derivative, indazolone, through the intramolecular condensation of o-hydrazinobenzoic acid.[1] This seminal discovery laid the groundwork for future explorations into this versatile heterocyclic system.

Over the decades, a plethora of synthetic methods for constructing the indazole core have been developed, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance.[4][5] These methods have been crucial in unlocking the vast therapeutic potential of indazole-containing compounds.

Key Milestones in Indazole Synthesis:

-

Jacobson and Huber (1908): Discovered the preparation of indazole from N-nitroso-o-benzotoluidide.[5]

-

Davis-Beirut Reaction: A method to generate 2H-indazoles.[6]

-

Modern Catalysis: The advent of transition-metal catalysis, particularly with palladium and copper, has revolutionized indazole synthesis, enabling cross-coupling reactions to construct the bicyclic system with high efficiency and regioselectivity.[4]

The inherent biological activities of indazoles are diverse, with derivatives showing promise as anti-inflammatory, anticancer, anti-HIV, and neurological agents.[4][7] This broad spectrum of activity has cemented the indazole nucleus as a truly privileged scaffold in drug discovery.

The Furan Moiety: A Versatile Partner in Drug Design

The furan ring is another cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[8] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as phenyl, make it a valuable tool for medicinal chemists.[2] The incorporation of a furan moiety can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby improving its pharmacokinetic and pharmacodynamic properties.[8] Furan derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[9][10]

The Dawn of Furan-Substituted Indazoles: A Synthesis of Function

The deliberate combination of the indazole and furan scaffolds represents a strategic approach in medicinal chemistry to create novel molecules with enhanced biological activity. While a precise "discovery" date for the first furan-substituted indazole is not clearly documented, their emergence is a natural progression of the diversification of the indazole core. Modern synthetic methods have increasingly demonstrated broad functional group tolerance, explicitly including furan groups, indicating their integration into indazole synthesis is a relatively recent yet significant development.[4]

A pivotal moment in the history of furan-substituted indazoles was the discovery and development of YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole) . This compound has been extensively studied as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer therapy.[11] The research surrounding YC-1 has provided invaluable insights into the structure-activity relationships of this class of compounds and has spurred further investigation into their therapeutic potential.

Synthetic Strategies for Furan-Substituted Indazoles

The synthesis of furan-substituted indazoles can be broadly approached in two ways:

-

Construction of the indazole ring onto a furan-containing precursor.

-

Introduction of the furan moiety onto a pre-formed indazole scaffold.

Modern synthetic methodologies often allow for a one-pot or tandem approach, streamlining the synthesis of these complex molecules.

Illustrative Synthetic Pathway: Synthesis of a 3-(Furan-2-yl)-1H-indazole Derivative

A common strategy involves the reaction of an o-halobenzonitrile with a furan-containing hydrazine or a related synthon, followed by cyclization.

Workflow for Synthesis of 3-(Furan-2-yl)-1H-indazole:

Caption: A generalized workflow for the synthesis of a 3-(furan-2-yl)-1H-indazole.

Experimental Protocol: Synthesis of 3-(Furan-2-yl)-1H-indazole

Materials:

-

2-Nitroaniline

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium sulfite

-

Furfural

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Diazotization of 2-Nitroaniline: Dissolve 2-nitroaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes.

-

Reduction to Hydrazine: In a separate flask, prepare a solution of sodium sulfite in water. Slowly add the diazonium salt solution to the sulfite solution, keeping the temperature below 10°C. Stir for 1 hour. Acidify the mixture with hydrochloric acid and heat to 90°C for 2 hours to complete the reduction to 2-nitrophenylhydrazine.

-

Condensation with Furfural: Neutralize the hydrazine solution with sodium hydroxide. Add furfural and ethanol to the mixture. Reflux for 4 hours to form the corresponding hydrazone.

-

Cyclization: Cool the reaction mixture and add a strong acid catalyst (e.g., sulfuric acid). Heat the mixture to induce cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-(furan-2-yl)-1H-indazole.[12]

Structure-Activity Relationship (SAR) and Biological Applications

The biological activity of furan-substituted indazoles is highly dependent on the substitution pattern on both the indazole and furan rings.

Key SAR Insights for HIF-1 Inhibition:

Research on YC-1 and its analogs has revealed critical structural features for potent HIF-1 inhibition.[11]

| Position | Substituent | Impact on HIF-1 Inhibitory Activity |

| Indazole N1 | Benzyl group | Essential for high potency. |

| Indazole C3 | 5'-Hydroxymethyl-2'-furyl | Crucial for activity; the hydroxymethyl group is a key pharmacophore. |

| Furan Ring | Substitution at the 5' position | Modifications significantly impact activity.[13] |

The furan ring itself is a critical component for the HIF-1 inhibitory activity of these compounds. Replacement of the furan with other heterocycles often leads to a significant decrease or complete loss of activity.[11]

Therapeutic Potential:

The ability of furan-substituted indazoles to inhibit HIF-1 makes them promising candidates for the development of novel anticancer agents. HIF-1 is a key regulator of tumor adaptation to hypoxia, and its inhibition can suppress tumor growth, angiogenesis, and metastasis.

Beyond cancer, the diverse biological activities associated with both the indazole and furan scaffolds suggest that furan-substituted indazoles may have therapeutic potential in other areas, including:

-

Inflammatory Diseases: Both indazole and furan derivatives have demonstrated anti-inflammatory properties.[7][10]

-

Infectious Diseases: The furan nucleus is a component of several antimicrobial agents.[9]

-

Neurological Disorders: Indazole derivatives have shown activity against various neurological targets.[14]

Logical Relationship of Drug Discovery Process:

Caption: A simplified logical flow of the drug discovery process for furan-substituted indazoles.

Future Directions and Conclusion

The fusion of the indazole and furan scaffolds has yielded a class of molecules with significant therapeutic potential, particularly in the realm of oncology. The story of furan-substituted indazoles is a testament to the power of scaffold hopping and molecular hybridization in modern drug discovery. Future research in this area will likely focus on:

-

Expansion of the Chemical Space: Synthesizing novel derivatives with diverse substitution patterns to explore a wider range of biological targets.

-

Elucidation of Mechanisms of Action: Investigating the precise molecular mechanisms by which these compounds exert their biological effects.

-

Development of More Efficient Synthetic Routes: Creating more sustainable and scalable synthetic methods to facilitate their production.

References

- 1. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. benchchem.com [benchchem.com]

- 14. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the Core Mechanism of Action of 6-FURAN-2-YL-1H-INDAZOLE

This guide provides a comprehensive exploration of the anticipated mechanism of action of the novel compound 6-FURAN-2-YL-1H-INDAZOLE. Drawing upon the extensive body of research on the indazole scaffold, this document is intended for researchers, scientists, and drug development professionals. It offers a predictive framework for understanding its biological activity and provides actionable experimental protocols for its investigation.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing potent and selective modulators of a wide array of biological targets.[1][3] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in biological systems.[1][3][4] Numerous FDA-approved drugs, particularly in oncology, feature the indazole core, highlighting its clinical significance.[6][7][8]

The subject of this guide, this compound, incorporates a furan moiety at the 6-position of the indazole core. This substitution is anticipated to influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with specific biological targets.

Predicted Mechanism of Action: A Focus on Kinase Inhibition

Based on extensive research into analogous indazole derivatives, it is highly probable that this compound functions as a kinase inhibitor.[1][2][7] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The indazole scaffold is a known "hinge-binding" motif, enabling it to effectively compete with ATP for the active site of various kinases.[4]

Primary Anticipated Target Family: Tyrosine Kinases

A significant number of indazole-based compounds have been developed as inhibitors of tyrosine kinases.[1][7] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival.

One of the most probable target families for this compound is the Fibroblast Growth Factor Receptors (FGFRs).[1][2] The FGFR signaling pathway is frequently overactive in various cancers, driving tumor growth and angiogenesis. Inhibition of this pathway is a validated therapeutic strategy.

Below is a diagram illustrating the canonical FGFR signaling pathway and the predicted point of intervention for this compound.

Caption: Predicted inhibition of the FGFR signaling pathway.

Other potential tyrosine kinase targets for indazole derivatives include Polo-like kinase 4 (PLK4) and Threonine Tyrosine Kinase (TTK), both of which are involved in cell cycle regulation and are attractive targets in oncology.[1][2]

Potential Activity in Neurological Disorders

The indazole scaffold has also shown promise in the context of neurological disorders.[9][10][11] Specifically, indazole derivatives have been investigated as inhibitors of enzymes such as Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3 (GSK3), and Leucine-Rich Repeat Kinase 2 (LRRK2).[9][10][11] The inhibition of these enzymes has therapeutic potential in conditions like Parkinson's disease and Alzheimer's disease.

The diagram below illustrates the potential role of this compound in modulating these neurological targets.

Caption: Potential neurological targets of the compound.

Experimental Protocols for Mechanistic Elucidation

To empirically determine the mechanism of action of this compound, a systematic experimental approach is required. The following protocols are recommended as a starting point for investigation.

General Experimental Workflow

The following diagram outlines a logical flow for investigating the biological activity of a novel indazole derivative.

Caption: A typical workflow for preclinical evaluation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., FGFR1).

Materials:

-

Recombinant human FGFR1 enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

This compound (solubilized in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well microplates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the recombinant FGFR1 enzyme, and the kinase substrate.

-

Compound Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Detailed Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., a line with known FGFR amplification)

-

Complete cell culture medium

-

This compound (solubilized in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

| Assay | Cell Line / Target | Endpoint | This compound Value | Positive Control |

| Kinase Inhibition | FGFR1 | IC50 (nM) | Experimental Value | Known FGFR Inhibitor |

| Kinase Inhibition | PLK4 | IC50 (nM) | Experimental Value | Known PLK4 Inhibitor |

| Cell Viability | Cancer Line A | GI50 (µM) | Experimental Value | Staurosporine |

| Cell Viability | Cancer Line B | GI50 (µM) | Experimental Value | Staurosporine |

| Apoptosis | Cancer Line A | % Apoptotic Cells | Experimental Value | Doxorubicin |

Conclusion

This compound represents a promising molecule within the well-validated class of indazole-based therapeutic agents. The presented evidence strongly suggests a mechanism of action centered on kinase inhibition, with potential applications in both oncology and neurology. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation of its biological activity and the elucidation of its precise molecular targets. Further research into its structure-activity relationship, selectivity profile, and in vivo efficacy is warranted to fully assess its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

Potential biological targets of 6-FURAN-2-YL-1H-INDAZOLE

An In-Depth Technical Guide to the Potential Biological Targets of 6-Furan-2-yl-1H-indazole

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-cancer, anti-inflammatory, and kinase inhibition properties.[1][2][3] This guide focuses on this compound, a specific derivative for which public data on biological targets is limited. In the absence of extensive empirical data, this document outlines a comprehensive, scientifically rigorous workflow for the identification and validation of its potential biological targets. We will first explore computational, in silico prediction methodologies to generate target hypotheses. Subsequently, we will detail robust experimental protocols for the validation of these predictions, with a focus on protein kinases and phosphodiesterases—two major target classes for indazole derivatives—and key cancer-related cellular pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the mechanism of action of novel indazole-based compounds.

Part 1: In Silico Target Prediction: A Data-Driven Starting Point

When approaching a novel small molecule like this compound, in silico target prediction is an essential and cost-effective first step to generate hypotheses about its biological activity.[4][5] These computational methods leverage vast databases of known drug-target interactions and the principle of chemical similarity, which posits that structurally similar molecules are likely to bind to similar biological targets.[3][4]

Ligand-Based Target Prediction

This approach relies on the structure of this compound itself. By comparing its structural and physicochemical properties to those of compounds with known targets, we can infer potential interactions.

-

Chemical Similarity Searching: This is the most direct method. The 2D or 3D structure of this compound is used as a query to search against databases like ChEMBL, DrugBank, and BindingDB.[6] These databases contain millions of bioactivity data points for small molecules.[6] Hits with high similarity scores suggest that their known targets may also be targets for our compound of interest.

-

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific target.[7] By building a pharmacophore model from our compound, we can screen for proteins that have binding pockets complementary to this model.

-

Machine Learning Models: Web-based tools like SwissTargetPrediction and SuperPred use machine learning algorithms trained on known ligand-target data to predict the most probable macromolecular targets for a given small molecule.[8]

The logical workflow for in silico target prediction is to start with a broad-based tool and then refine the hypotheses with more specific database searches.

Caption: Workflow for generating target hypotheses for a novel compound.

Predicted Target Classes for this compound

Based on the known activities of the broader indazole class, the following protein families are highly likely to emerge from an in silico screen of this compound:

| Predicted Target Class | Rationale based on Indazole Scaffold | Key Examples | Potential Therapeutic Area |

| Protein Kinases | The indazole core can mimic the adenine hinge-binding region of ATP, making it a common scaffold for kinase inhibitors.[9] | AXL, FGFR, Pim-1, LRRK2, PLK4[9][10][11] | Oncology, Parkinson's Disease |

| Phosphodiesterases (PDEs) | Indazole derivatives have been investigated as inhibitors of PDEs, which are key enzymes in second messenger signaling.[12][13] | PDE3, PDE4[12] | Inflammatory Diseases, COPD |

| Apoptosis Regulators | Many indazole-based anti-cancer agents induce apoptosis by modulating key proteins in the apoptotic cascade.[14] | Bcl-2 family proteins, Caspases[14] | Oncology |

| Immune Checkpoints | Recent studies have shown that indazole derivatives can inhibit the PD-1/PD-L1 interaction.[15] | PD-L1[15] | Immuno-oncology |

Part 2: Experimental Validation of Predicted Targets

Following in silico prediction, experimental validation is crucial to confirm the biological activity of this compound.[16] The following section provides detailed protocols for assays targeting the predicted protein families and cellular processes.

Primary Target Validation: Biochemical Assays

Biochemical assays using purified enzymes are the first step to confirm a direct interaction between the compound and a predicted target.

Causality: This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ADP produced during the phosphotransferase reaction.[17][18] A reduction in ADP corresponds to inhibition of the kinase.

References

- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 6. neovarsity.org [neovarsity.org]

- 7. alliedacademies.org [alliedacademies.org]

- 8. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

6-FURAN-2-YL-1H-INDAZOLE derivatives and analogues

An In-depth Technical Guide to 6-FURAN-2-YL-1H-INDAZOLE Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of distinct pharmacologically active heterocyclic rings into a single molecular framework represents a cornerstone of modern medicinal chemistry. This guide delves into the technical landscape of derivatives and analogues built upon the this compound core. This scaffold marries the indazole nucleus, a "privileged structure" renowned for its presence in numerous therapeutic agents, with the furan ring, a versatile five-membered heterocycle known for its diverse biological activities.[1][2] We will explore the synthetic rationale, key biological targets, structure-activity relationships (SAR), and future potential of this promising class of compounds, providing a comprehensive resource for professionals engaged in drug discovery and development.

The this compound Scaffold: A Union of Privileged Structures

The indazole ring system, a bicyclic structure composed of a fused benzene and pyrazole ring, is a mainstay in drug design. Its derivatives exhibit a vast array of pharmacological properties, including anti-tumor, anti-inflammatory, and anti-bacterial activities.[3][4] The 1H-indazole tautomer is generally the most thermodynamically stable and is the predominant form in most biological and chemical contexts.[1][3]

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is also a critical component in many natural products and synthetic drugs.[2][5] It can act as a bioisostere for other aromatic rings, like phenyl, offering modified electronic and steric properties that can enhance drug-receptor interactions, metabolic stability, and bioavailability.[2]

The strategic combination of these two moieties at the C6 position of the indazole ring creates the this compound core. This design leverages the unique properties of both heterocycles to generate novel chemical entities with significant potential for interacting with a range of biological targets.

Synthetic Strategies and Methodologies

The construction of the this compound core and its subsequent derivatization rely on established and innovative synthetic organic chemistry techniques. The primary challenge lies in the regioselective formation of the C-C bond between the indazole and furan rings.

Core Scaffold Synthesis: Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for linking the two heterocyclic systems. A common strategy involves the coupling of a 6-halo-1H-indazole intermediate with a furan-2-yl boronic acid or ester (Suzuki coupling) or a 2-stannylfuran (Stille coupling).

General Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of the core scaffold, a process that offers flexibility for introducing diverse functionalities.

Caption: General synthetic workflow for this compound derivatives.

Key Experimental Protocol: Suzuki Cross-Coupling

The following protocol is a representative example for the synthesis of a protected 6-(furan-2-yl)-1H-indazole. The choice of protecting group (e.g., benzyl, tosyl, or tetrahydropyranyl) on the indazole nitrogen is critical for preventing side reactions and influencing solubility.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), furan-2-ylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), followed by a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-(furan-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

-

Deprotection (if required): The protecting group can be removed under acidic conditions (e.g., HCl in methanol) to yield the final this compound.

Biological Activities and Therapeutic Potential

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, making them highly valuable in oncology research.[4] The incorporation of the furan moiety can modulate this activity and introduce new pharmacological properties.

Primary Therapeutic Area: Oncology

Many indazole-containing compounds function as ATP-competitive inhibitors of protein kinases that are critical for tumor growth and proliferation.[1] Derivatives of the this compound scaffold are being investigated for their potential to inhibit key oncogenic kinases.

Table 1: Potential Kinase Targets for Furan-Indazole Derivatives

| Kinase Target Family | Example(s) | Role in Cancer | Citation |

| Pim Kinases | Pim-1, Pim-2, Pim-3 | Regulate cell survival, proliferation, and apoptosis. Overexpressed in various hematological and solid tumors. | [1] |

| FGFRs | FGFR1, FGFR2, FGFR3 | Drive cell proliferation, differentiation, and angiogenesis. Aberrations are common in multiple cancers. | [1][4] |

| Bcr-Abl | Bcr-Abl fusion protein | A constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). | [1][4] |

| Aurora Kinases | Aurora A, Aurora B | Essential for cell cycle regulation, particularly mitosis. Often overexpressed in cancer, leading to genomic instability. | [4] |

| ALK | Anaplastic Lymphoma Kinase | Gene rearrangements lead to fusion proteins that are potent oncogenic drivers in non-small cell lung cancer (NSCLC) and other tumors. | [1] |

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many anticancer indazole derivatives is the inhibition of protein kinase activity. These compounds typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby interrupting oncogenic signaling pathways.

Caption: Potential mechanism of action via inhibition of kinase signaling pathways.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Studies on analogous furan-yl-indazole structures, such as the sGC stimulator YC-1, provide valuable insights that can be extrapolated to the this compound core.[6][7]

-

N1 Position of Indazole: This position is a critical handle for modification. Introducing a benzyl group, as in YC-1, or other small alkyl or aryl groups can significantly impact potency and selectivity.[8] This site allows for tuning of physicochemical properties like solubility and can be used to probe interactions with specific pockets in the target protein.

-

C3 Position of Indazole: While the core topic is a C6-substituted indazole, the C3 position is another key site for derivatization. Introducing small substituents or hydrogen bond donors/acceptors can modulate target binding affinity.

-

Furan Ring: The furan ring itself is not merely a linker. Substitutions on the furan, particularly at the 5'-position (relative to the C2 attachment point), can dramatically influence activity. For example, in YC-1, a hydroxymethyl group at this position is important for its activity.[6] Replacing the furan with other heterocycles like pyrazole or isoxazole has been shown to maintain or improve activity, indicating the importance of the overall conformation and electronic properties of this region.[7]

-

6-Position Linkage: The direct linkage between the C6 of indazole and C2 of furan creates a relatively rigid bi-aryl system. The rotational angle between these two rings will dictate the overall three-dimensional shape of the molecule and its ability to fit into a binding site.

Caption: Visual summary of key Structure-Activity Relationship (SAR) points.

Future Directions and Conclusion

The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents. While oncology remains a primary focus due to the established success of indazoles as kinase inhibitors, the diverse biological activities associated with both parent heterocycles suggest potential in other areas, such as anti-inflammatory, anti-infective, and neurological disorders.[9][10]

Future research should focus on:

-

Exploring Novel Targets: Moving beyond kinase inhibition to investigate other enzyme families or receptor targets.

-

Combinatorial Library Synthesis: Utilizing high-throughput synthesis to create large, diverse libraries of analogues for comprehensive screening.

-

Improving ADMET Properties: Systematically modifying lead compounds to optimize their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, a critical step for clinical translation.

-

Fragment-Based Design: Using the core scaffold as a starting point for fragment-based drug design to build highly potent and selective inhibitors for specific targets.[1]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijabbr.com [ijabbr.com]

- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Pharmacological activity of furan derivatives [wisdomlib.org]

- 10. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Furan-2-yl-1H-indazole: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the heterocyclic compound 6-furan-2-yl-1H-indazole (CAS No. 885271-95-4). While this compound is commercially available, its complete, peer-reviewed spectroscopic data is not widely published.[1] This document serves as an in-depth interpretive framework, leveraging established principles of spectroscopy and data from analogous structures to predict and elucidate the spectral features of the molecule. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of how to acquire, interpret, and validate the structural identity of this compound for applications in medicinal chemistry and materials science.

Introduction: The this compound Scaffold

Indazole-based compounds are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[2] Their unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for versatile substitution and three-dimensional exploration of chemical space, leading to potent and selective interactions with biological targets.[3] The specific derivatization with a furan ring at the 6-position, as in this compound, combines two heterocycles of significant interest, creating a molecule with potential applications in kinase inhibition and other therapeutic areas.[4]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development. This guide explains the causality behind the expected spectroscopic signatures of this compound, providing a predictive but robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the mapping of the carbon skeleton and the chemical environment of each proton.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the eight unique protons. The predicted chemical shifts (in ppm, relative to a TMS standard) are based on the additive effects of the indazole and furan ring systems, accounting for electron-donating and withdrawing effects that shield or deshield adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale & Notes |

| Indazole Moiety | ||||

| NH -1 | ~13.1 | br s | - | The acidic proton on the pyrazole ring is typically broad and significantly downfield, consistent with other 1H-indazoles. |

| H-3 | ~8.15 | s | ~0.9 Hz (d) | Singlet-like, but may show a small doublet coupling to H-7. Deshielded due to proximity to the pyrazole nitrogen. |

| H-7 | ~8.10 | d | J = 0.9 Hz | The most deshielded proton on the benzene ring, ortho to the pyrazole nitrogen. Appears as a narrow doublet. |

| H-4 | ~7.80 | d | J = 8.5 Hz | Ortho-coupled to H-5. Deshielded by the fused ring system. |

| H-5 | ~7.45 | dd | J = 8.5, 1.5 Hz | Coupled to both H-4 (ortho) and H-7 (meta). |

| Furan Moiety | ||||

| H-5' | ~7.70 | dd | J = 1.8, 0.8 Hz | Deshielded proton adjacent to the furan oxygen. |

| H-3' | ~6.85 | d | J = 3.4 Hz | Coupled to H-4'. Appears further upfield. |

| H-4' | ~6.60 | dd | J = 3.4, 1.8 Hz | Coupled to both H-3' and H-5'. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale & Notes |

| Indazole Moiety | ||

| C-3 | ~134.5 | Deshielded carbon in the pyrazole ring. |

| C-3a | ~121.5 | Bridgehead carbon. |

| C-4 | ~122.0 | Aromatic CH. |

| C-5 | ~115.0 | Aromatic CH, shielded relative to C-4. |

| C-6 | ~138.0 | Substituted carbon, deshielded by furan attachment. |

| C-7 | ~109.5 | Aromatic CH, shielded by para-like relationship to furan. |

| C-7a | ~140.0 | Bridgehead carbon adjacent to N1. |

| Furan Moiety | ||

| C-2' | ~154.0 | Substituted carbon, highly deshielded by attachment to indazole. |

| C-3' | ~106.0 | Shielded furan carbon. |

| C-4' | ~112.0 | Aromatic CH. |

| C-5' | ~144.0 | Deshielded furan carbon adjacent to oxygen. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to clearly resolve the N-H proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment should be run to differentiate between CH, CH₂, and CH₃ (though none are present here) and quaternary carbons.

-

2D NMR (Optional but Recommended): To unambiguously assign all signals, acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra.

NMR Data Interpretation Workflow

The following diagram illustrates a logical workflow for assigning the NMR spectra, a self-validating system to ensure correctness.

Caption: Workflow for unambiguous NMR spectral assignment.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum provides a molecular fingerprint. For this compound, the key absorptions are expected in the following regions.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3150 - 3000 | N-H Stretch | Indazole N-H | Medium, Broad |

| 3100 - 3010 | C-H Stretch | Aromatic C-H (Indazole & Furan) | Medium-Weak |

| 1620 - 1580 | C=C Stretch | Aromatic Ring Skeletal Vibrations | Medium-Strong |

| 1510 - 1450 | C=N Stretch | Pyrazole Ring Vibration | Medium-Strong |

| 1250 - 1020 | C-O-C Stretch | Furan Ring C-O-C Asymmetric Stretch | Strong |

| 880 - 740 | C-H Bending | Aromatic C-H Out-of-Plane Bending | Strong |

Experimental Protocol for IR Data Acquisition

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Sample Preparation: Place a small, powdered amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrum (Electron Ionization)

For this compound (Molecular Formula: C₁₁H₈N₂O), the exact mass is 184.0637 g/mol . In high-resolution mass spectrometry (HRMS), this precise mass is a key identifier. Under Electron Ionization (EI) conditions, the following species are expected.

Table 4: Predicted Key Ions in EI-Mass Spectrum

| m/z | Ion | Fragment Lost | Rationale |

| 184 | [M]⁺˙ | - | Molecular Ion. Expected to be a strong peak due to the aromatic nature of the compound. |

| 155 | [M - CHO]⁺ | CHO | Loss of a formyl radical, a characteristic fragmentation of the furan ring. |

| 128 | [M - C₂H₂O]⁺ | C₂H₂O | Loss of ketene from the furan ring. |

| 127 | [M - HCN - CO]⁺ | HCN, CO | Loss of hydrogen cyanide from the indazole ring followed by CO loss. |

| 91 | [C₆H₅N]⁺ | C₅H₃O | Fragmentation leading to a benzyne-like or azatropylium species. |

Mass Spectrometry Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for this compound under EI-MS conditions.

Experimental Protocol for MS Data Acquisition

-

Instrumentation: Utilize a mass spectrometer capable of electrospray ionization (ESI) for soft ionization (to confirm the [M+H]⁺ ion at m/z 185.0715) and electron ionization (EI) for fragmentation analysis. A high-resolution instrument (e.g., TOF, Orbitrap) is essential for accurate mass determination.

-

Sample Preparation (ESI): Dissolve a small amount of sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Sample Introduction (EI): For EI, a direct insertion probe or a GC-MS setup can be used.

-

Data Acquisition: Acquire a full scan spectrum to identify the molecular ion and major fragments.

Conclusion: An Integrated Approach

The structural elucidation of this compound is a synergistic process. While each spectroscopic technique provides unique information, their combined interpretation creates a self-validating and definitive structural proof. The predicted data in this guide—from the precise proton and carbon environments in NMR to the characteristic functional group vibrations in IR and the molecular weight and fragmentation patterns in MS—form a comprehensive and authoritative framework for any researcher working with this compound. This integrated approach ensures the highest level of scientific integrity and trustworthiness in compound identification.

References

- 1. 6-呋喃-2-基-1H-吲唑 this compound 885271-95-4 **科研现货速达** ≥98% HPLC 随货提供COA、HPLC谱图、MS谱图,NMR图谱等,详细联系客服。用于LC-MS/MS定量分析,代谢组学、质谱,药代动力学等价格_品牌:sogestandard-丁香通 [biomart.cn]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 6-FURAN-2-YL-1H-INDAZOLE

An In-depth Technical Guide to the Solubility and Stability of 6-FURAN-2-YL-1H-INDAZOLE

Foreword: A Framework for Characterization

In modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous physicochemical and metabolic profiling. The molecule this compound, possessing a biologically significant indazole scaffold fused with a furan moiety, represents a class of compounds with considerable therapeutic potential.[1][2] However, potential alone does not make a drug. Its success is fundamentally tethered to its solubility and stability—properties that govern bioavailability, dosing, formulation, and shelf-life.

This guide is structured not as a static report of pre-existing data, but as a dynamic, methodological framework. Given the novelty of this compound, this document provides the strategic rationale and detailed protocols necessary for its comprehensive characterization. We will proceed by applying established principles of pharmaceutical science to this specific molecule, explaining the causality behind each experimental choice and providing a self-validating system for data generation.

Part 1: Solubility Profiling - The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its therapeutic efficacy. For a molecule like this compound, which contains an ionizable indazole proton, solubility is expected to be influenced by pH.[3][4] A predicted pKa of approximately 13.88 suggests the indazole NH proton is very weakly acidic, meaning the molecule will exist predominantly in its neutral, uncharged form across the entire physiological pH range.[5] This makes the determination of its intrinsic solubility (the solubility of the neutral form) paramount.

Strategic Approach to Solubility Determination

We employ a tiered approach, beginning with high-throughput kinetic measurements suitable for early discovery and progressing to the gold-standard equilibrium method for definitive characterization.

-

Kinetic Solubility: Provides a rapid assessment of solubility under non-equilibrium conditions, often used to rank compounds in early screening. Methods like turbidimetry are common.[6]

-

Thermodynamic (Equilibrium) Solubility: Represents the true solubility of the most stable solid form of the compound in a saturated solution. The shake-flask method is the definitive industry standard for this measurement.[7][8]